molecular formula C18H15FN2O2S B2949873 2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034545-23-6

2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2949873
CAS No.: 2034545-23-6
M. Wt: 342.39
InChI Key: YBXGWXRTWHLNEJ-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a synthetic acetamide derivative featuring a 4-fluorophenoxy group and a pyridine-thiophene hybrid substituent. These functional groups are known to influence solubility, bioavailability, and target binding .

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c19-14-3-5-15(6-4-14)23-12-18(22)21-11-13-7-8-20-16(10-13)17-2-1-9-24-17/h1-10H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXGWXRTWHLNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a synthetic organic compound belonging to the acetamide class. Its structure incorporates a fluorophenoxy group and a thiophen-2-ylmethyl group, which may influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound's IUPAC name is this compound, with the molecular formula C19H23FN2O2SC_{19}H_{23}FN_2O_2S. It features a unique combination of functional groups that may contribute to its biological activity.

The biological activity of this compound likely involves interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorophenoxy group may enhance binding affinity and selectivity towards these targets, potentially modulating various biological pathways.

Antiviral Activity

Recent studies have highlighted the potential of heterocyclic compounds, including derivatives similar to this compound, as antiviral agents. For instance, compounds containing thiophene and pyridine moieties have shown significant efficacy against viral RNA polymerases, suggesting that similar structures can inhibit viral replication effectively .

Antimicrobial Activity

In vitro evaluations have demonstrated that derivatives of thiophene-bearing compounds exhibit substantial antimicrobial properties. The minimum inhibitory concentration (MIC) for certain derivatives has been reported as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity . The unique structural features of this compound may confer similar antimicrobial effects.

Cytotoxicity and Safety Profile

Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary results indicate that derivatives related to this compound exhibit low hemolytic activity (3.23% to 15.22% lysis), suggesting they are relatively non-toxic at therapeutic concentrations . Further studies are necessary to establish comprehensive safety profiles.

Comparative Analysis with Similar Compounds

To evaluate the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
2-(4-chlorophenoxy)-N-methylacetamideChlorine instead of fluorineModerate antibacterial
2-(4-bromophenoxy)-N-methylacetamideBromine instead of fluorineLower antiviral efficacy

The fluorine substitution in the target compound may enhance its biological activity compared to its chloro or bromo analogs due to differences in electronic properties and steric effects.

Case Studies

  • Antiviral Efficacy : A study on thiazolidinone derivatives demonstrated that structural modifications could lead to significant increases in antiviral activity. Compounds with specific substitutions showed more than 95% inhibition of viral polymerase activity in vitro .
  • Antimicrobial Evaluation : Research involving pyrazole derivatives revealed promising antimicrobial effects with MIC values significantly lower than traditional antibiotics. This suggests that similar structural motifs in this compound could yield comparable results .

Scientific Research Applications

Based on the search results, here's what is known about the compound "2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide":

  • Basic Information:
    • The compound is also known as N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}acetamide .
    • Another name is this compound .
    • The molecular weight is 342.4 .
  • Related Compounds:
    • The search results mention a similar compound, "(R)-2-(4-fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide", with PubChem CID 18734933 .
  • Availability:
    • One source indicates that the compound 2-(4-fluorophenoxy)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}acetamide is available for purchase .
  • Thiazolidin-4-ones Review:
    • A review of thiazolidin-4-ones discusses the antioxidant and anticancer activity of various compounds .
    • Specifically, some compounds showed inhibitory activity of lipid peroxidation .
    • Some derivatives demonstrated dose-dependent anticancer activity .
  • Benzimidazole Derivatives:
    • A review discusses the metallic and non-metallic synthesis of benzimidazole (BnZ) derivatives for biological efficacy .
    • Some BnZ variants have shown anticancer activity .
    • One compound demonstrated acceptable cytotoxicity against U87 glioblastoma cell lines .
    • A BnZ variant with a thiazol-2-yl group showed effectiveness against S. aureus .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}acetamide Dihydropyrimidinone, thiophene-pyridine 340.40 Similar pyridine-thiophene core; dihydropyrimidinone enhances hydrogen bonding
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(4-fluorophenoxy)acetamide 4-Fluorophenoxy, bromobenzyl, sulfone N/A Shared 4-fluorophenoxy group; sulfone improves metabolic stability
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide 4-Fluorophenyl, cyclohexyl, propyl 334.21 Fluorophenyl group; branched alkyl chains increase lipophilicity
2-((3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide Pyrimidoindole, trifluoromethoxy N/A Fluorophenyl and trifluoromethoxy groups enhance target selectivity
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine sulfanyl, methylpyridine 306.38 Sulfanyl group facilitates nucleophilic interactions

Key Observations :

  • The 4-fluorophenoxy group (shared with ’s compound) may contribute to enhanced electronegativity and membrane permeability compared to non-fluorinated analogs .
  • Compounds with sulfone or sulfanyl groups (e.g., ) exhibit improved metabolic stability but may reduce aqueous solubility due to increased hydrophobicity .

Q & A

Q. What are the standard synthetic routes for 2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide?

The synthesis typically involves sequential substitution and condensation reactions. For example:

  • Substitution reactions under alkaline conditions to introduce the fluorophenoxy group, similar to methods used for analogous intermediates .
  • Thiophene-pyridine coupling via refluxing ethanol, as demonstrated in related pyrimidine-acetamide syntheses .
  • Purification using column chromatography (e.g., CH₂Cl₂/MeOH gradients) to isolate the final product .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) for structural elucidation of the acetamide linkage and aromatic systems.
  • Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography to resolve crystal packing and stereochemical details, as applied to structurally similar thiophene-pyridine hybrids .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, face shields) and engineering controls (fume hoods) to minimize exposure .
  • Avoid inhalation/ingestion; dispose of contaminated materials via approved hazardous waste protocols .

Advanced Research Questions

Q. How can low-yield reactions in the synthesis be optimized?

  • Solvent and catalyst screening : Replace traditional solvents like ethanol with polar aprotic solvents (e.g., NMP) to enhance reactivity, as shown in fluoropyrimidine syntheses .
  • Temperature modulation : Optimize reflux conditions to balance reaction rate and byproduct formation .
  • Catalytic additives : Explore Pd-based catalysts for improved coupling efficiency in thiophene-pyridine systems .

Q. How can contradictions in structural data (e.g., NMR vs. X-ray) be resolved?

  • Cross-validation : Combine X-ray crystallography (for absolute configuration) with dynamic NMR to assess conformational flexibility .
  • Computational modeling : Use DFT calculations to predict preferred tautomeric or rotameric states and compare with experimental data .

Q. What computational methods predict this compound’s biological interactions?

  • Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock, leveraging structural motifs from related fluorophenyl-acetamide derivatives .
  • Molecular Dynamics (MD) simulations : Assess binding stability and solvation effects over nanosecond timescales .

Q. How is regioselectivity controlled during substitution reactions?

  • Electronic effects : Electron-withdrawing groups (e.g., fluorine) direct substitutions to meta/para positions on aromatic rings .
  • Steric guidance : Bulky substituents on the pyridine ring limit reactivity to accessible sites, as observed in analogous syntheses .

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